molecular formula C15H20N2O2 B250078 N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide

カタログ番号 B250078
分子量: 260.33 g/mol
InChIキー: YRRBWEFVDYWLJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

作用機序

BAY 43-9006 exerts its therapeutic effects through the inhibition of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, BAY 43-9006 disrupts signaling pathways involved in cell proliferation, angiogenesis, and tumor growth. This ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BAY 43-9006 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that BAY 43-9006 suppresses tumor growth and angiogenesis in animal models of cancer. BAY 43-9006 has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.

実験室実験の利点と制限

BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, BAY 43-9006 also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experimental settings.

将来の方向性

There are several future directions for the study of BAY 43-9006. One area of research is the development of more potent and selective inhibitors of Raf-1 and B-Raf. Another area of research is the investigation of the combination of BAY 43-9006 with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of BAY 43-9006 in the treatment of other diseases, such as viral infections and autoimmune disorders, warrants further investigation.

合成法

BAY 43-9006 can be synthesized through a multi-step process involving the reaction of tert-butylamine with 2-chloro-5-nitrobenzoic acid followed by the reduction of the nitro group and subsequent coupling with cyclopropylcarbonyl chloride. The resulting product is then purified through column chromatography to obtain BAY 43-9006 in its pure form.

科学的研究の応用

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections.

特性

分子式

C15H20N2O2

分子量

260.33 g/mol

IUPAC名

N-tert-butyl-2-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-4-5-7-12(11)16-13(18)10-8-9-10/h4-7,10H,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChIキー

YRRBWEFVDYWLJE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC2

正規SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。